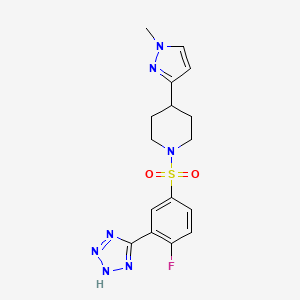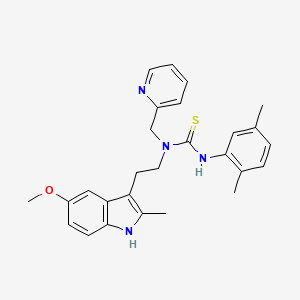![molecular formula C11H18BrN3 B2605101 4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine CAS No. 1338949-68-0](/img/structure/B2605101.png)
4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine is an organic compound with a complex structure that includes a bromine atom, a dimethylaminoethyl group, and a methylbenzene diamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine typically involves multiple steps:
Amine Introduction: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using dimethylaminoethyl chloride and a base like sodium hydroxide (NaOH).
Methylation: The methyl group is added through a methylation reaction, often using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for creating a wide range of products.
Wirkmechanismus
The mechanism by which 4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, altering their activity. The dimethylaminoethyl group can enhance its solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
4-fluoro-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine: Contains a fluorine atom, offering different reactivity and properties.
N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine: Lacks the halogen atom, resulting in different chemical behavior.
Uniqueness
The presence of the bromine atom in 4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine makes it unique compared to its analogs. Bromine’s larger atomic size and ability to participate in halogen bonding can significantly influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
4-bromo-1-N-[2-(dimethylamino)ethyl]-1-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3/c1-14(2)6-7-15(3)11-5-4-9(12)8-10(11)13/h4-5,8H,6-7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKYYUGBKHGOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=C(C=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chloro-4-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2605018.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)
![1-methyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2605020.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)



![N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2605030.png)




![ethyl 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2605037.png)

